4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline

HER2 kinase inhibitor Tucatinib synthesis Regioisomeric impurity

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline (CAS 937263-71-3) is a heterocyclic aromatic amine possessing a triazolo[1,5-a]pyridine core linked via an ether bridge to a 3-methylaniline moiety. It is canonically recognized as Tucatinib Impurity 9 and serves as a pivotal intermediate in the synthesis of tucatinib (TUKYSA®), an FDA-approved HER2 kinase inhibitor.

Molecular Formula C13H12N4O
Molecular Weight 240.26 g/mol
CAS No. 937263-71-3
Cat. No. B1428504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline
CAS937263-71-3
Molecular FormulaC13H12N4O
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N)OC2=CC3=NC=NN3C=C2
InChIInChI=1S/C13H12N4O/c1-9-6-10(14)2-3-12(9)18-11-4-5-17-13(7-11)15-8-16-17/h2-8H,14H2,1H3
InChIKeyDFMSLMUVJUMZPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline (CAS 937263-71-3): A Critical Tucatinib Intermediate and Impurity Standard for Pharmaceutical Procurement


4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline (CAS 937263-71-3) is a heterocyclic aromatic amine possessing a triazolo[1,5-a]pyridine core linked via an ether bridge to a 3-methylaniline moiety. It is canonically recognized as Tucatinib Impurity 9 and serves as a pivotal intermediate in the synthesis of tucatinib (TUKYSA®), an FDA-approved HER2 kinase inhibitor . The compound is commercially available from multiple suppliers as an analytical reference standard, typically at purities ≥95%, and is accompanied by detailed characterization data compliant with ICH and pharmacopoeial guidelines [1][2].

Why 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline Cannot Be Generically Substituted by its Structural Analogs


Substituting 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline with a closely related analog—such as the des-methyl variant, a [4,3-a] regioisomer, or a fluoro-methyl congener—introduces significant risk in both tucatinib synthesis and impurity quantification. The [1,5-a] ring fusion and the precise 3-methyl substitution are structural determinants of tucatinib's HER2 inhibitory activity; the [4,3-a] isomer is a documented process impurity which, if inadvertently used, would yield an inactive or off-target quinazoline adduct [1]. Similarly, removal of the 3-methyl group alters the steric and electronic profile of the Ullmann coupling step, compromising regioselectivity and yield . For analytical reference standards, only the exact impurity with full characterization traceable to USP/EP monographs ensures valid method validation and ANDA submission [2].

Quantitative Differentiation of 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline Against Closest Analogs – An Evidence Guide for Scientific Selection


Regioisomeric Fidelity: [1,5-a] vs [4,3-a] Triazolopyridine Impacts Tucatinib Activity

The [1,5-a] triazolopyridine regioisomer is an absolute structural requirement for tucatinib's HER2 inhibitory activity (IC50 8 nM). The [4,3-a] isomer, 3-methyl-4-(1,2,4-triazolo[4,3-a]pyridin-7-yloxy)benzenamine (CAS 2364326-66-7), arises as a process impurity during triazole ring formation and has been deliberately profiled in patent literature as a distinct chemical entity that, when carried through the synthetic sequence, produces a quinazoline compound lacking the desired HER2 potency [1]. The improved synthetic route reported by Yin et al. achieves 99% purity (HPLC) for the [1,5-a] intermediate, implying stringent control of the [4,3-a] contaminant .

HER2 kinase inhibitor Tucatinib synthesis Regioisomeric impurity

Synthetic Yield Scalability: 100 g Scale with 99% Purity Achieved

A published synthetic route demonstrates the preparation of 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline on a 100 g scale with 33% overall yield over five steps and >99% purity (HPLC) . In comparison, an alternative Chinese route reported in 2022 starts from the same 2-amino-4-chloropyridine but delivers a total yield of only 28.8% over five steps for the identical intermediate [1]. The 4.2 percentage-point yield advantage, combined with the demonstrated scalability to hectogram quantities, positions the published Thieme route as a superior starting point for large-scale procurement.

Process chemistry Scalable synthesis Tucatinib intermediate

Ullmann Coupling Step Yield Improvement via Patent Route

Patent CN112898298A describes a preparation method that specifically improves the Ullmann coupling step—the key transformation assembling the triazolopyridinyl-oxy-aniline scaffold—by employing a DMF/potassium carbonate system at optimized temperature. The first step, formation of N'-(4-chloropyridin-2-yl)-N-hydroxylformamide, is reported in 89.2% yield, substantially higher than analogous steps in earlier literature approaches [1]. This enables a cumulative efficiency gain that differentiates this synthetic approach from earlier art.

Ullmann reaction Tucatinib intermediate synthesis Yield optimization

Purity and Regulatory Compliance as an Impurity Reference Standard

When utilized as Tucatinib Impurity 9, the compound is supplied with comprehensive characterization data compliant with ICH Q3A/Q3B guidelines and can be traced to USP or EP pharmacopoeial standards upon request [1]. This level of regulatory documentation is not uniformly available for the non-methylated analog (CAS 2202897-41-2) or the [4,3-a] regioisomer, which are typically sold as research-grade building blocks without certificate-of-analysis packages suitable for ANDA filings .

Pharmaceutical impurity standard ANDA method validation ICH Q3A/Q3B

Structural Necessity of the 3-Methyl Substituent for HER2-inhibitory Tucatinib

Tucatinib's pharmacophore relies on the 3-methylaniline motif: the methyl group at the meta position of the aniline ring contributes to shape complementarity within the HER2 ATP-binding pocket. When the 3-methyl group is removed, the resulting des-methyl analog (4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline, CAS 2202897-41-2) yields a different quinazoline adduct after coupling that is reported to show reduced or absent HER2 inhibition in in-house Array Biopharma screening [1]. The original tucatinib patent (US 7,452,895) and subsequent disclosures consistently specify the 3-methyl substitution as essential for the 8 nM IC50 against HER2.

Structure-activity relationship (SAR) HER2 inhibitor Methyl aniline substituent

Optimal Deployment Scenarios for 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline (CAS 937263-71-3)


Large-Scale Tucatinib API Manufacturing

The documented 100 g scale synthesis with 33% yield and >99% HPLC purity makes this intermediate the preferred starting material for multi-kilogram production of tucatinib API. Process chemists can rely on the established route to avoid regioisomeric contamination and achieve cost-efficient scale-up.

ANDA Method Development and QC Release Testing

As an ICH Q3A/Q3B-compliant reference standard with full pharmacopoeial traceability [1], the compound is directly suited for HPLC method validation, impurity quantification, and routine QC release testing in support of abbreviated new drug applications for generic tucatinib.

HER2-targeted Medicinal Chemistry SAR Campaigns

When probing the role of the aniline methyl group in HER2 kinase inhibition, this compound serves as the positive-control intermediate; its des-methyl analog and the [4,3-a] regioisomer serve as negative controls, enabling quantitative SAR determination in head-to-head kinase assays.

Stability and Forced Degradation Studies of Tucatinib Drug Product

Because Tucatinib Impurity 9 arises during synthesis and may increase under stress conditions [1], the pure characterized compound is essential for spiking studies in forced degradation, shelf-life monitoring, and impurity profiling as mandated by ICH Q3B guidelines.

Quote Request

Request a Quote for 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.